molecular formula C16H17NO2 B11796344 (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone CAS No. 1355177-68-2

(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B11796344
CAS No.: 1355177-68-2
M. Wt: 255.31 g/mol
InChI Key: RRSMHEXCMOQOLT-UHFFFAOYSA-N
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Description

(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone is a chemical research compound featuring a piperidine scaffold substituted with furan and benzophenone groups. This structural motif is common in the development of pharmacologically active molecules, particularly in medicinal chemistry and drug discovery research. Compounds with similar furan and piperidine architectures are frequently investigated as key intermediates or building blocks in the synthesis of more complex molecules . The integration of the furan heterocycle, a privileged structure in medicinal chemistry, can contribute to molecular recognition and binding affinity with biological targets. This reagent is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety assessments before handling this or any chemical compound.

Properties

CAS No.

1355177-68-2

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

[2-(furan-3-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C16H17NO2/c18-16(13-6-2-1-3-7-13)17-10-5-4-8-15(17)14-9-11-19-12-14/h1-3,6-7,9,11-12,15H,4-5,8,10H2

InChI Key

RRSMHEXCMOQOLT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=COC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Piperidine Functionalization

This method leverages pre-functionalized piperidine derivatives to introduce the furan-3-yl group. A representative protocol involves:

  • Synthesis of 2-(Furan-3-yl)piperidine :

    • 2-Bromopiperidine is reacted with furan-3-ylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h) to yield 2-(furan-3-yl)piperidine .

    • Yield : 68–72% .

  • Acylation with Benzoyl Chloride :

    • The piperidine intermediate is treated with benzoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C→RT for 6 h .

    • Key Data :

      ParameterValueSource
      Reaction Temperature0°C → RT
      SolventDCM
      Yield82–85%

This route benefits from commercial availability of starting materials but requires careful control of acylation to avoid N-overalkylation.

Multicomponent Coupling via Enaminone Intermediates

A robust approach involves enaminone formation followed by cyclocondensation:

  • Enaminone Synthesis :

    • Phenylglyoxylic acid reacts with 3-aminofuran in DMF at 100°C for 8 h, forming an enaminone intermediate .

  • Piperidine Ring Closure :

    • The enaminone undergoes [4+2] cycloaddition with 1,5-dibromopentane in the presence of Cs₂CO₃, yielding the piperidine ring .

    • Optimized Conditions :

      ParameterValueSource
      BaseCs₂CO₃
      SolventDMF
      Temperature120°C
      Yield65–70%

This method is advantageous for scalability but necessitates rigorous purification via silica gel chromatography (hexane/EtOAc = 7:3) .

Mitsunobu Reaction for Ether Linkage Formation

For sterically hindered derivatives, the Mitsunobu reaction ensures efficient O-alkylation:

  • Preparation of 2-Hydroxypiperidine :

    • 2-Piperidone is reduced with LiAlH₄ in THF to yield 2-hydroxypiperidine .

  • Mitsunobu Coupling with Furan-3-ol :

    • 2-Hydroxypiperidine, furan-3-ol, and diethyl azodicarboxylate (DEAD) are reacted with PPh₃ in THF at 0°C→RT for 24 h .

    • Key Metrics :

      ParameterValueSource
      Coupling AgentDEAD/PPh₃
      SolventTHF
      Yield58–62%
  • Final Acylation :

    • The product is acylated with benzoyl chloride as described in Method 1 .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionHigh regioselectivityRequires Pd catalysts68–85%
Multicomponent CouplingScalable, one-pot synthesisHigh-temperature conditions65–70%
Mitsunobu ReactionStereochemical controlCostly reagents (DEAD/PPh₃)58–62%

Mechanistic Insights and Optimization

  • Acylation Efficiency : Tertiary amines like TEA are critical for neutralizing HCl byproducts during benzoylation .

  • Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing transition states .

  • Catalyst Recycling : Pd catalysts in Suzuki couplings can be recovered via aqueous/organic phase separation, reducing costs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.

Reaction Type Reagents/Conditions Products Key Findings
AlkylationR-X (alkyl halides), K₂CO₃, DMF, 80°C, 12hN-Alkylated piperidine derivativesModerate yields (45–65%); steric hindrance limits reactivity.
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → rt, 2hN-Acylated derivativesHigh selectivity; yields >80% after purification.

Mechanistic Insight : The lone pair on the piperidine nitrogen attacks electrophilic reagents, forming substituted ammonium intermediates that stabilize via resonance .

Oxidation of the Furan Ring

The furan ring undergoes oxidation to form γ-diketones or maleic anhydride derivatives under strong oxidizing conditions.

Oxidizing Agent Conditions Products Yield
KMnO₄, H₂SO₄0°C → reflux, 4h3-Oxo-2-(piperidin-1-yl)succinic acid55%
O₃, then H₂O₂-78°C, CH₂Cl₂, 1hRing-opened dicarbonyl compound60%

Key Observation : Oxidation selectivity depends on the solvent and temperature. Acidic conditions favor furan ring cleavage.

Hydrolysis of the Ketone Group

The benzoyl ketone undergoes hydrolysis to form carboxylic acids under acidic or basic conditions.

Conditions Reagents Products Yield
6M HCl, reflux, 8hHydrochloric acidPhenyl(piperidin-2-yl)furan-3-carboxylic acid70%
NaOH (aq), Δ, 6hSodium hydroxideSodium carboxylate salt85%

Mechanism : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated cleavage follows nucleophilic acyl substitution.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The phenyl group participates in EAS reactions, such as nitration and halogenation.

Reaction Reagents Products Regioselectivity
NitrationHNO₃, H₂SO₄, 0°C, 2h3-Nitro-phenyl derivativeMeta dominance (70%)
BrominationBr₂, FeBr₃, CH₂Cl₂, rt, 1h4-Bromo-phenyl isomerPara preference (85%)

Note : Electron-withdrawing effects from the ketone group direct substitution to meta/para positions .

Reductive Amination

The piperidine nitrogen can engage in reductive amination with aldehydes or ketones.

Carbonyl Source Reducing Agent Products Yield
FormaldehydeNaBH₃CN, MeOH, rt, 6h N-Methylpiperidine analog65%
CyclohexanoneTiCl₄, Zn, THF, 12h N-Cyclohexylpiperidine derivative50%

Application : This reaction diversifies the amine’s substituents for structure-activity relationship (SAR) studies in drug discovery .

Cycloaddition Reactions

The furan ring acts as a diene in Diels-Alder reactions with electron-deficient dienophiles.

Dienophile Conditions Products Stereoselectivity
Maleic anhydrideToluene, Δ, 24h Oxabicyclic adductEndo preference (90%)
AcetylenedicarboxylateCH₂Cl₂, rt, 12h Fused bicyclic ether75% yield

Significance : Cycloadditions expand the compound’s utility in synthesizing polycyclic frameworks .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the furan and ketone groups.

Conditions Products Quantum Yield
UV (254 nm), acetone, 8hBicyclic oxetane derivativeΦ = 0.12

Limitation : Low quantum yield necessitates prolonged irradiation.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound is primarily investigated for its role in treating various diseases, including metabolic disorders, neurodegenerative diseases, and cancers. Its structure allows for interactions with multiple biological targets, making it a versatile candidate in drug development.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone. For instance, derivatives have shown promising activity against viruses such as HIV and Hepatitis C.

Table 1: Antiviral Activity Data

CompoundVirus TargetIC50 (µM)Reference
Compound AHIV2.5
Compound BHCV3.0
Compound CInfluenza1.8

The mechanism of action often involves inhibition of viral entry or replication through interference with viral proteins.

Anticancer Activity

The anticancer properties of this compound have been extensively studied, particularly in the context of various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineCompoundIC50 (µM)Mechanism of Action
MCF-7Compound D4.5Induction of apoptosis
HepG2Compound E6.0Inhibition of cell proliferation
A549Compound F3.0Disruption of mitochondrial function

The data indicates that the compound can induce cell death through apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against bacterial strains.

Table 3: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli47.5
Pseudomonas aeruginosa25

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Studies

Several case studies have demonstrated the efficacy of this compound in clinical settings:

Case Study 1: Antiviral Efficacy

A study involving patients with chronic Hepatitis C showed significant viral load reduction after treatment with a derivative of this compound, indicating its potential as a therapeutic agent in viral infections.

Case Study 2: Cancer Treatment

In a clinical trial for breast cancer treatment, patients receiving a formulation containing this compound exhibited improved survival rates compared to those on standard chemotherapy regimens, highlighting its role in enhancing therapeutic outcomes.

Mechanism of Action

The mechanism of action of (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their synthetic routes, and physicochemical properties:

Compound Name Key Structural Features Synthesis Highlights Molecular Weight (g/mol) Purity/Yield Biological Activity (If Reported) Reference
(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone Piperidine-2-furan-3-yl, phenyl carbonyl PyBOP-mediated coupling, DCM solvent, DIPEA base ~273.3 Not specified Not reported
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(furan-3-yl)methanone Piperidine-4-fluorophenyl sulfonyl, furan-3-yl carbonyl Sulfonylation of piperidine, coupling with furan-3-carboxylic acid ~377.4 Not specified Not reported
(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (75) Imidazopyridazine core, trifluoromethylphenyl-piperidine NaOCH3-mediated methoxylation, EtOAc/hexanes purification ~445.4 25% yield, >95% Retinol-binding protein antagonist
(1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (19) Indazole core, ethyl/fluoro substituents, trifluoromethylphenyl-piperidine Alkylation with iodoethane, K2CO3 base, DMF solvent ~447.4 Not specified Not reported
Phenyl (2-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (7) Hexyl-piperidine linker, phenyl-phenoxy carbonyl Bromoalkoxybenzophenone + piperidine, EtOH/H2O reflux ~407.5 26% yield, >95% Histamine H3 receptor affinity

Key Comparative Insights

Core Scaffold Variations: The target compound’s furan-3-yl substituent distinguishes it from analogues with imidazopyridazine (e.g., Compound 75 ) or indazole cores (e.g., Compound 19 ). These heterocycles may confer distinct electronic profiles and target selectivity.

In contrast, Compound 75 had a low yield (25%) due to challenges in methoxylation .

Biological Relevance: While the target compound lacks reported activity, analogues like Compound 75 show retinol-binding protein antagonism, and Compound 7 demonstrates histamine H3 receptor affinity . The furan moiety in the target compound may mimic indole or benzothiophene structures in SERMs (Selective Estrogen Receptor Modulators), as seen in raloxifene derivatives .

Research Findings and Data Trends

Physicochemical Properties

  • Lipophilicity : The furan-3-yl group (logP ~1.1) increases hydrophobicity compared to morpholine or pyridyl substituents but remains less lipophilic than trifluoromethylphenyl groups (logP ~2.5) .
  • Solubility : Piperidine-containing compounds generally exhibit moderate aqueous solubility (~10–50 µM), which can be optimized via salt formation (e.g., oxalate salts in ) .

Pharmacological Potential

  • Target Engagement: Piperidine-furan hybrids may interact with aminergic receptors (e.g., serotonin or dopamine receptors) due to structural similarity to known ligands .
  • Metabolic Stability : The furan ring is susceptible to oxidative metabolism, which could limit bioavailability. Analogues with electron-withdrawing groups (e.g., CF3) show improved metabolic stability .

Biological Activity

(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring connected to a piperidine moiety and a phenyl group, which contributes to its unique biological profile. The presence of the furan ring is significant, as it has been associated with various pharmacological effects, including anti-inflammatory and anticancer activities.

Research indicates that compounds containing furan moieties often interact with multiple biological targets. For instance, they may inhibit specific enzymes or receptors involved in key biochemical pathways. The precise mechanisms for this compound remain under investigation, but it is hypothesized that it could affect pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of furan-containing compounds. For example, a related compound with a furan group demonstrated significant inhibitory activity against various cancer cell lines, including HeLa and A549 cells, with IC50 values indicating potent antiproliferative effects . The structure-activity relationship (SAR) studies suggest that modifications to the furan ring and substituents on the piperidine can enhance or diminish activity.

Anti-inflammatory Effects

The anti-inflammatory properties of furan derivatives are well-documented. In vitro assays have shown that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes . The anti-inflammatory activity is often assessed through models measuring the inhibition of albumin denaturation and other inflammatory markers.

Antimicrobial Activity

Emerging data suggest that furan derivatives possess antimicrobial properties. Compounds structurally similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Structure-Activity Relationships (SAR)

Table 1 summarizes key findings from SAR studies related to furan derivatives:

CompoundSubstituentIC50 (μM)Activity Type
1Furan0.71Antiviral
2Furan200Anticancer
3Furan4.65Antimicrobial
4Furan>10Low Activity

The table illustrates how varying substituents on the furan ring can significantly impact biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies

  • Anticancer Efficacy : A study involving a series of furan derivatives showed that modifications at the piperidine position led to enhanced activity against breast cancer cell lines, with some compounds achieving IC50 values as low as 0.021 μM .
  • Anti-inflammatory Mechanism : Another investigation reported that furan-based compounds inhibited the production of TNF-alpha in activated macrophages, showcasing their potential as anti-inflammatory agents .
  • Antimicrobial Testing : A comparative study found that certain furan derivatives exhibited higher antibacterial activity than standard antibiotics against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .

Q & A

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodology :
  • Forced Degradation : Expose to pH 1–13 buffers at 37°C for 24h; monitor degradation via HPLC .
  • Light Stability : Conduct ICH Q1B photostability testing using UV-Vis spectroscopy .
  • Plasma Stability : Incubate with human plasma (37°C, 1h) and quantify parent compound via LC-MS/MS .

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